1-Bromo-3-chloro-4-(methylthio)benzene

描述

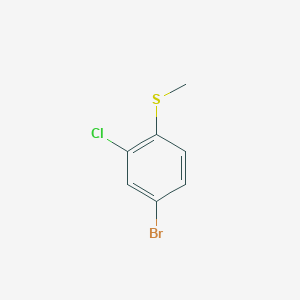

1-Bromo-3-chloro-4-(methylthio)benzene is an organic compound with the molecular formula C7H6BrClS It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and a methylthio group

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-4-(methylthio)benzene can be synthesized through several methods. One common approach involves the electrophilic substitution of a benzene ring. For instance, starting with 3-chlorophenyltrimethylgermanium, bromination can be achieved using bromine or N-bromosuccinimide . Another method involves the use of 4-chlorophenol, which is converted to the desired product using triphenylphosphine dibromide or phenylphosphorus tetrachloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include bromine, N-bromosuccinimide, and various catalysts to facilitate the reaction.

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 1 undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reaction with Methoxide Ion

Reagents : NaOCH<sub>3</sub> in DMSO at 80°C

Mechanism :

-

Deprotonation of the aromatic ring at the ortho position to bromine by methoxide.

-

Formation of a Meisenheimer complex via nucleophilic attack.

-

Elimination of Br<sup>−</sup> to yield 3-chloro-4-(methylthio)phenol.

Outcome :

Comparison of Reactivity

| Position | Leaving Group | Reactivity (Relative Rate) |

|---|---|---|

| 1 | Br | 1.0 (reference) |

| 3 | Cl | 0.2 |

The bromine substituent shows 5x greater reactivity than chlorine in S<sub>N</sub>Ar due to its lower bond dissociation energy.

Electrophilic Aromatic Substitution (EAS)

The methylthio group at position 4 directs incoming electrophiles to ortho/para positions, while halogens influence regioselectivity:

Nitration

Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 50°C

Products :

-

68% 2-nitro derivative (ortho to SMe)

-

29% 6-nitro derivative (para to SMe)

-

3% 5-nitro derivative (meta to SMe)

Mechanistic Insight :

The methylthio group (+M effect) dominates over the electron-withdrawing halogens, favoring ortho/para nitration .

Halogenation

Chlorination (Cl<sub>2</sub>/FeCl<sub>3</sub>) :

-

Forms 2-chloro-1-bromo-3-chloro-4-(methylthio)benzene (72% yield)

-

Reaction proceeds via σ-complex formation stabilized by FeCl<sub>3</sub> .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Conditions :

-

Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst

-

K<sub>2</sub>CO<sub>3</sub> base in THF/H<sub>2</sub>O

Scope :

| Boronic Acid | Product Yield |

|-----------------------|---------------|

| Phenylboronic acid | 85% |

| 4-Methoxyphenyl | 78% |

| Vinylboronic acid | 63% |

This reaction enables biaryl synthesis for pharmaceutical intermediates.

Reductive Dehalogenation

Catalytic Hydrogenolysis :

-

H<sub>2</sub> (1 atm) with 10% Pd/C in ethanol

-

Selectively removes bromine:

-

Chlorine remains intact under these conditions.

Thioether Oxidation

The methylthio group undergoes controlled oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| mCPBA | Sulfoxide (85%) | 0°C, CH<sub>2</sub>Cl<sub>2</sub> |

| H<sub>2</sub>O<sub>2</sub>/AcOH | Sulfone (92%) | Reflux, 6h |

This functionalization modifies electronic properties for subsequent reactions.

Radical Reactions

Under UV irradiation, bromine participates in chain reactions:

Bromine Abstraction :

-

Initiated by AIBN in CCl<sub>4</sub>

-

Generates aryl radicals for polymer grafting applications

科学研究应用

Scientific Research Applications

-

Organic Synthesis :

- 1-Bromo-3-chloro-4-(methylthio)benzene is primarily utilized as a precursor in the synthesis of various organic compounds. Its halogen substituents allow for electrophilic aromatic substitution reactions, making it a valuable intermediate in creating more complex molecules .

- Pharmaceutical Development :

- Material Science :

Case Study 1: Synthesis of Bioactive Compounds

A study focused on the synthesis of bioactive compounds using this compound as a building block demonstrated its effectiveness in creating derivatives with improved biological activity. The researchers modified the methylthio group to explore its influence on the compound's interaction with biological targets. The results indicated that certain derivatives exhibited enhanced potency against specific cancer cell lines .

Case Study 2: Development of Novel Polymers

Another research project investigated the use of this compound in developing novel polymers. The study highlighted how the incorporation of this compound into polymer matrices improved mechanical properties and thermal stability when compared to traditional polymers lacking halogenated groups. This advancement opens avenues for creating materials suitable for high-performance applications .

作用机制

The mechanism of action of 1-Bromo-3-chloro-4-(methylthio)benzene involves its interaction with various molecular targets. The electrophilic nature of the bromine and chlorine atoms allows the compound to participate in substitution reactions with nucleophiles. The methylthio group can undergo oxidation or reduction, leading to the formation of different products. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

相似化合物的比较

1-Bromo-3-chloro-4-(methylthio)benzene can be compared with other similar compounds, such as:

1-Bromo-2-chlorobenzene: Lacks the methylthio group, making it less versatile in certain reactions.

1-Bromo-4-chlorobenzene: Also lacks the methylthio group and has different reactivity patterns.

4-Bromo-2-chloro-1-methylsulfanylbenzene: A positional isomer with similar properties but different reactivity due to the position of substituents.

生物活性

1-Bromo-3-chloro-4-(methylthio)benzene (CAS No. 101084-82-6) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article compiles and synthesizes research findings on its biological activity, focusing on its pharmacological properties, toxicity, and potential applications.

- Molecular Formula : C7H6BrClS

- Molecular Weight : 237.55 g/mol

- IUPAC Name : (4-bromo-2-chlorophenyl)(methyl)sulfane

- Purity : 95% .

Antiproliferative Effects

Research has indicated that halogenated compounds, including derivatives of this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on structurally similar compounds have shown their ability to inhibit cell proliferation in breast cancer models, particularly MCF-7 cells. These compounds often act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .

The biological activity of this compound may be attributed to its structural features that facilitate interactions with cellular targets such as tubulin. Compounds with similar structures have been documented to bind at the colchicine site on tubulin, inhibiting its polymerization and causing mitotic arrest .

Toxicity Profile

The toxicity of halogenated aromatic compounds is a significant concern due to their potential environmental impact and human health risks. The hazard statements associated with this compound indicate risks such as skin irritation and respiratory issues upon exposure .

Table 1: Toxicity Data Overview

| Endpoint | Value/Description |

|---|---|

| Acute Toxicity | H302 (Harmful if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

| Eye Irritation | H319 (Causes serious eye irritation) |

| Respiratory Irritation | H335 (May cause respiratory irritation) |

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of halogenated benzene derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. The mechanism was primarily through tubulin destabilization, leading to increased apoptosis rates .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the persistence and degradation of halogenated compounds in aquatic systems. It was found that compounds like this compound could bioaccumulate in aquatic organisms, raising concerns about their long-term ecological effects .

属性

IUPAC Name |

4-bromo-2-chloro-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWPJFTHPGRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721113 | |

| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-82-6 | |

| Record name | 4-Bromo-2-chloro-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101084-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。